Molecular Descriptor Comparison
1-(5-Bromo-2-chlorobenzyl)piperidin-4-one possesses a distinct molecular profile compared to its mono-halogenated analogs. Specifically, its molecular weight (302.59 g/mol) is approximately 35% greater than that of 1-(2-chlorobenzyl)piperidin-4-one (223.70 g/mol) due to the presence of an additional bromine atom . This increased mass and the specific 5-bromo-2-chloro substitution pattern confer unique physicochemical properties, including altered lipophilicity (cLogP) and electronic distribution, which directly impact membrane permeability and target binding kinetics .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 302.59 g/mol |
| Comparator Or Baseline | 1-(2-chlorobenzyl)piperidin-4-one: 223.70 g/mol |
| Quantified Difference | Approximately 78.89 g/mol (35% increase) |
| Conditions | Calculated from molecular formula (C₁₂H₁₃BrClNO vs. C₁₂H₁₄ClNO) |
Why This Matters
This difference in molecular weight and halogenation pattern is a critical determinant for researchers selecting a specific piperidin-4-one building block for structure-activity relationship (SAR) studies or when designing compounds with specific ADME properties.
